

"5-Oxo-4-phenylhexanoic acid" CAS number 20017-19-0 details

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Compound of Interest

Compound Name: 5-Oxo-4-phenylhexanoic acid

Cat. No.: B7903719

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5-Oxo-4-phenylhexanoic Acid: A Technical Overview

CAS Number: 20017-19-0

This technical guide provides a comprehensive overview of **5-Oxo-4-phenylhexanoic acid**, a keto-carboxylic acid of interest to researchers and professionals in drug development and organic synthesis. This document collates available data on its chemical properties, potential synthetic pathways, and inferred biological relevance based on structurally related compounds.

Chemical and Physical Properties

While extensive experimental data for **5-Oxo-4-phenylhexanoic acid** is not readily available in the public domain, computational predictions and data from similar compounds provide valuable insights into its characteristics.

Table 1: Computed Physicochemical Properties of **5-Oxo-4-phenylhexanoic acid**

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₄ O ₃	PubChem[1]
Molecular Weight	206.24 g/mol	LookChem, PubChem[1][2]
IUPAC Name	5-oxo-4-phenylhexanoic acid	LookChem[2]
Topological Polar Surface Area	54.4 Å ²	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
XLogP3	1.4	PubChem[1]

Note: The properties listed are computationally derived and may differ from experimental values.

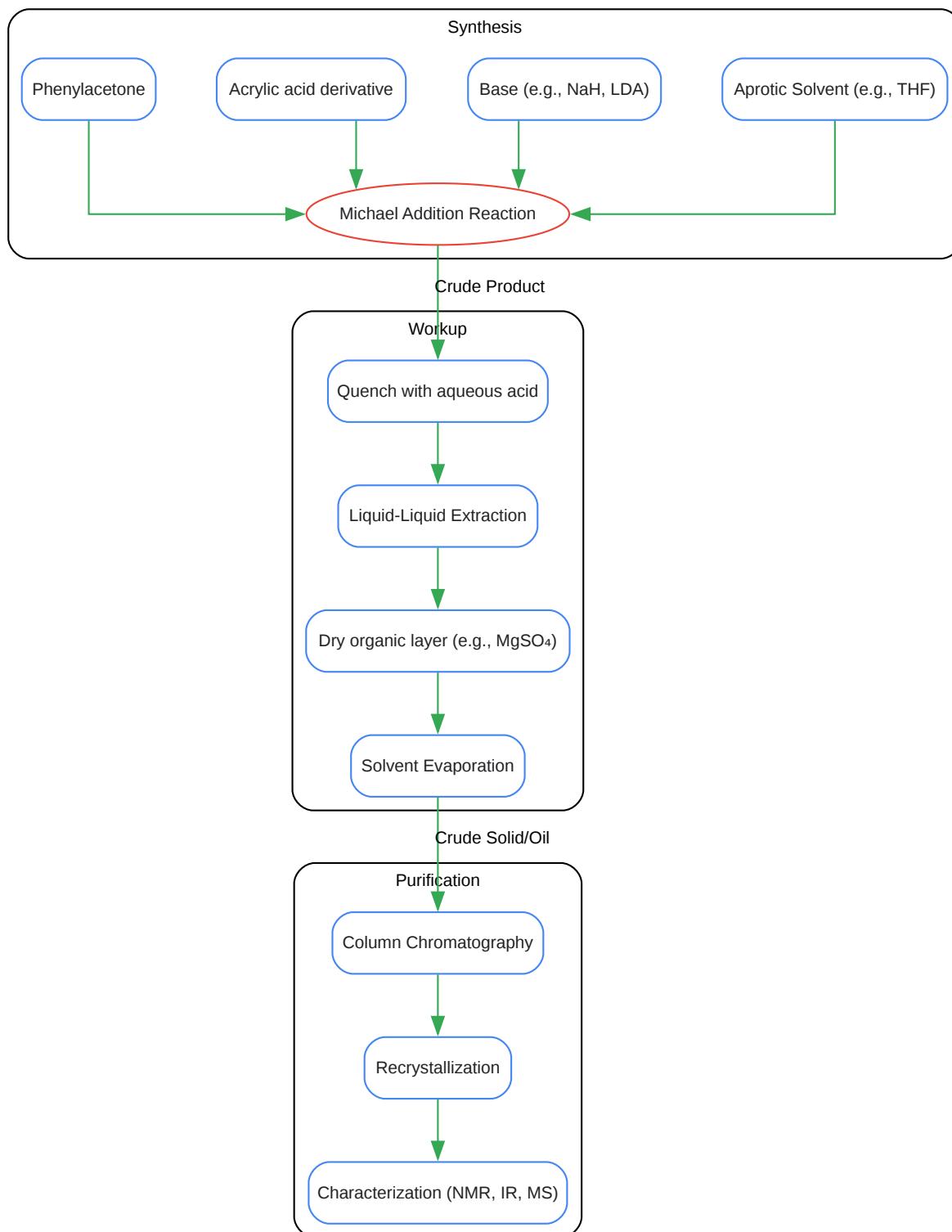
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Oxo-4-phenylhexanoic acid** is not explicitly described in readily accessible scientific literature. However, the synthesis of structurally analogous compounds, such as 6-aryl-4-oxohexanoic acids, suggests a potential synthetic strategy.[3] This would likely involve a Michael addition reaction.

A plausible synthetic route could involve the conjugate addition of a phenyl-substituted nucleophile to a six-carbon electrophile containing a carboxylic acid moiety or a precursor. One potential approach is the Michael addition of a phenylacetone enolate to an acrylic acid derivative.

Hypothetical Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for a potential synthesis and purification of **5-Oxo-4-phenylhexanoic acid**, based on common organic chemistry techniques.

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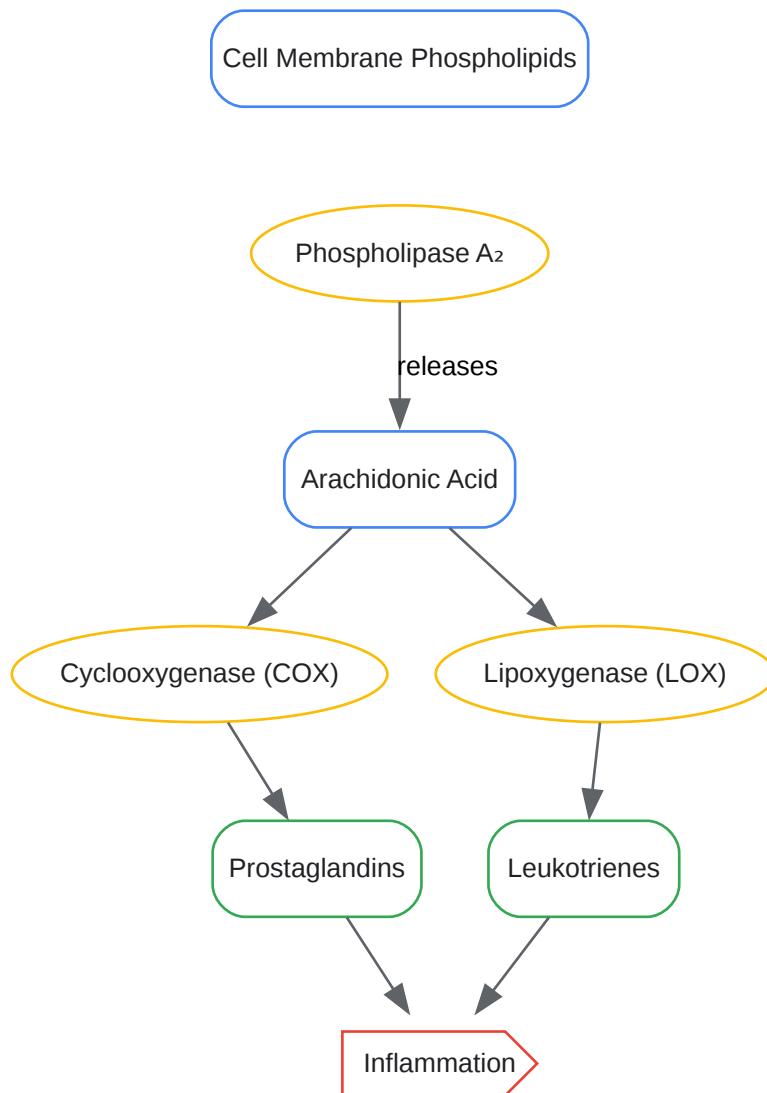
Caption: Hypothetical workflow for the synthesis and purification of **5-Oxo-4-phenylhexanoic acid**.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **5-Oxo-4-phenylhexanoic acid** are not currently published. However, the activities of structurally related molecules can provide insights into its potential therapeutic applications.

Derivatives of 4-oxo-hexanoic acids have been investigated for their anti-inflammatory properties.^[3] Specifically, some 6-aryl-4-oxohexanoic acids have been shown to inhibit cyclooxygenase (COX) and lipoxygenase, key enzymes in the inflammatory cascade.^[3] This suggests that **5-Oxo-4-phenylhexanoic acid** could potentially modulate inflammatory pathways.

The diagram below illustrates a simplified overview of the arachidonic acid signaling pathway, which is a common target for anti-inflammatory drugs.



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Caption: Simplified arachidonic acid signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

5-Oxo-4-phenylhexanoic acid is a chemical entity with potential applications in medicinal chemistry and organic synthesis. While detailed experimental data is sparse, its structural similarity to known anti-inflammatory agents suggests that it may be a valuable scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and investigate its biological activities and potential mechanisms of action.

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